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molecular formula C13H18N2O5S B8669049 N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide

N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide

Cat. No. B8669049
M. Wt: 314.36 g/mol
InChI Key: NVWRBCDYXGZLAT-UHFFFAOYSA-N
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Patent
US05374764

Procedure details

To 2000 ml of a chlorobenzene solution containing 52.8 g of 60% sodium hydride were successively added 128.0 g of cyclohexanol and 8 ml of tris[2-(2-methoxyethoxy)ethyl]amine at room temperature, and then after stirring for 30 minutes, 100.0 g of N-(2-fluoro-5-nitrophenyl)methanesulfonamide was added under ice cooling, followed by stirring for 19 hours. The reaction solution, after addition of 1500 ml of 3N hydrochloric acid, was extracted with dichloromethane, and the organic layer was successively washed with water and a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. After evaporation of the solvent, the residue was recrystallized from ethanol to give 98.5 g of N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide as yellow plates.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four
Quantity
52.8 g
Type
reactant
Reaction Step Five
Quantity
2000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1([OH:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.COCCOCCN(CCOCCOC)CCOCCOC.F[C:33]1[CH:38]=[CH:37][C:36]([N+:39]([O-:41])=[O:40])=[CH:35][C:34]=1[NH:42][S:43]([CH3:46])(=[O:45])=[O:44].Cl>ClC1C=CC=CC=1>[CH:3]1([O:9][C:33]2[CH:38]=[CH:37][C:36]([N+:39]([O-:41])=[O:40])=[CH:35][C:34]=2[NH:42][S:43]([CH3:46])(=[O:44])=[O:45])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
C1(CCCCC1)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C
Step Four
Name
Quantity
1500 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
52.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2000 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
by stirring for 19 hours
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
WASH
Type
WASH
Details
the organic layer was successively washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCCC1)OC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 98.5 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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